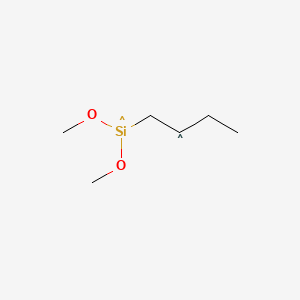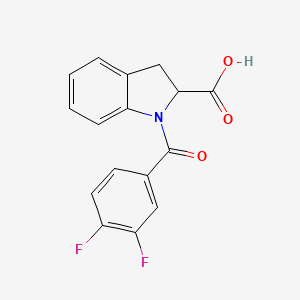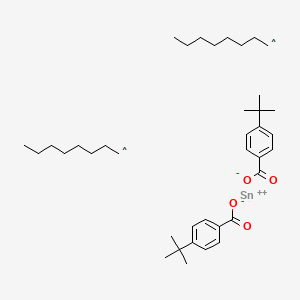![molecular formula C7H15NO2 B1493629 trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol CAS No. 2158945-92-5](/img/structure/B1493629.png)
trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol
Overview
Description
Physical And Chemical Properties Analysis
Trans-2-[(2-methoxyethyl)amino]cyclobutan-1-ol is a white crystalline solid. Other physical and chemical properties are not detailed in the available sources.Scientific Research Applications
Pharmaceutical Research: Synthesis of Drug Candidates
trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol: is a promising building block in pharmaceutical research for the synthesis of innovative drug candidates. Its unique cyclobutane core and methoxyethylamino group offer a versatile scaffold for designing compounds with potential therapeutic benefits. Researchers can exploit its reactivity to develop drugs with improved pharmacokinetic and pharmacodynamic profiles, potentially leading to new treatments for neurological disorders, cancers, and metabolic diseases .
Organic Synthesis: Molecular Construction
In organic synthesis, this compound serves as a versatile reagent. The cyclobutane ring provides a stable yet reactive framework for constructing complex molecules. Its presence in a molecule can significantly alter the compound’s reactivity, opening up new pathways for chemical reactions. This makes it an invaluable tool for chemists exploring novel synthetic routes .
Material Science: Advanced Polymers
The compound’s unique structure can be utilized in material science to create advanced polymers with specific properties. By incorporating trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol into polymer chains, researchers can influence the thermal stability, mechanical strength, and chemical resistance of the resulting materials, which could be beneficial for developing new coatings, adhesives, and composite materials .
Catalysis: Enhancing Reaction Efficiency
Catalysts derived from trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol could enhance the efficiency of various chemical reactions. Its structure could be tailored to create site-specific catalysts that improve the selectivity and yield of desired products, thereby optimizing industrial processes and reducing waste .
Agrochemicals: Crop Protection Agents
In the agrochemical industry, this compound’s structural features can be leveraged to develop targeted crop protection agents. Its functional groups can be modified to produce pesticides, herbicides, or fungicides that are more effective and environmentally friendly, helping to safeguard crops against pests and diseases .
Neurological Research: Modulating Neurotransmitter Activity
The methoxyethylamino group in trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol could mimic or influence neurotransmitter activity in the brain. This property can be harnessed in neurological research to study the effects of new compounds on cognitive functions and to develop potential treatments for neurodegenerative diseases .
Future Directions
Enzymatic strategies for asymmetric synthesis are gaining momentum in the field of synthetic organic chemistry . The use of enzymes under environmentally friendly reaction conditions is being recognized for their exquisite selectivity. The use of hydrolases in enantioselective protocols has paved the way to the application of enzymes in asymmetric synthesis, particularly in the context of biocatalytic (dynamic) kinetic resolutions . This could potentially open up new avenues for the use of trans-2-[(2-methoxyethyl)amino]cyclobutan-1-ol in the future.
Mechanism of Action
Target of Action
It is known that cyclobutane-containing compounds are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
It is known that the [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes .
Biochemical Pathways
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve adme properties .
Result of Action
It is known that cyclobutane-containing compounds exhibit diverse biological activities with potential medicinal value .
Action Environment
It is known that this compound should be handled with care, as it may cause skin and eye irritation, and always stored in a cool, well-ventilated area .
properties
IUPAC Name |
(1R,2R)-2-(2-methoxyethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-5-4-8-6-2-3-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKAXIPHMNEZGK-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)
![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)

![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

